molecular formula C14H14N2O4 B2784745 Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate CAS No. 2126177-98-6

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate

Cat. No.: B2784745
CAS No.: 2126177-98-6
M. Wt: 274.276
InChI Key: FZZDDTVBFJQTAT-UHFFFAOYSA-N
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Description

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is an organic compound that features a pyrazole ring substituted with a phenyl group and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the oxirane ring: The oxirane ring is typically formed through the reaction of an epoxide precursor, such as epichlorohydrin, with the pyrazole derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate depends on its specific application. In biological systems, the oxirane ring can react with nucleophilic sites on proteins and DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The phenyl and pyrazole groups can also interact with various molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
  • 2-[[4-[1-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
  • 4-(oxiran-2-ylmethoxy)benzoic acid

Uniqueness

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is unique due to the presence of both an oxirane ring and a pyrazole ring in its structure. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}O4_{4}
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 2126177-98-6

The compound features a pyrazole ring, which is known for its diverse biological activities, and an epoxide group that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. This compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on these pathogens, suggesting potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
Staphylococcus aureus1816 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using standard models such as the carrageenan-induced paw edema test. Results indicated that it significantly reduced inflammation compared to control groups.

Table 2: Anti-inflammatory Activity

Treatment GroupPaw Edema Reduction (%)Standard Drug Comparison
Methyl Compound62Indomethacin (70%)

Other Pharmacological Effects

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity in vitro.
  • Cytotoxicity : Preliminary cytotoxicity assays indicated selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound. For instance:

  • Study on Anti-inflammatory Effects : A study published in PubMed Central demonstrated that related pyrazole compounds significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Efficacy : Research showed that pyrazole derivatives could inhibit the growth of multidrug-resistant bacterial strains, with some compounds exhibiting activity against biofilms formed by Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring and the epoxide group can influence biological activity significantly. For example:

Table 3: SAR Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreased antimicrobial potency
Electron-donatingEnhanced anti-inflammatory effects

Properties

IUPAC Name

methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-18-14(17)13-12(20-9-11-8-19-11)7-16(15-13)10-5-3-2-4-6-10/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDDTVBFJQTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1OCC2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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